molecular formula C13H10BrClS B7859273 1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene CAS No. 1443354-46-8

1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7859273
CAS No.: 1443354-46-8
M. Wt: 313.64 g/mol
InChI Key: GZJCJYWEBHFPCF-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene is a brominated aromatic compound featuring a sulfanylmethyl (–CH2S–) bridge connecting the benzene ring to a 4-chlorophenyl group. Its molecular formula is C₁₃H₁₀BrClS, with a molecular weight of 313.64 g/mol. The bromine atom at position 1 and the sulfanylmethyl group at position 2 create a sterically hindered yet reactive structure. Thioether (sulfanylmethyl) groups are known for their nucleophilicity and susceptibility to oxidation, making this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Properties

IUPAC Name

1-bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJCJYWEBHFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226587
Record name Benzene, 1-bromo-2-[[(4-chlorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-46-8
Record name Benzene, 1-bromo-2-[[(4-chlorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-[[(4-chlorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and 4-chlorothiophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2-bromobenzyl chloride reacts with 4-chlorothiophenol in the presence of a base to form the desired product, this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets and pathways. The bromine atom and the sulfanylmethyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and coupling reactions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities with distinct properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Thioether vs. Ether vs. Ethynyl

1-Bromo-2-[(4-chlorophenoxy)methyl]benzene
  • Molecular Formula : C₁₃H₁₀BrClO
  • Molecular Weight : 297.58 g/mol
  • Key Differences :
    • Replaces the sulfur atom in the sulfanylmethyl group with oxygen, forming an ether linkage (–CH2O–).
    • Ethers are less nucleophilic than thioethers and resist oxidation, limiting their utility in reactions requiring sulfur-based intermediates.
    • Applications: Used in synthesizing aryl ethers and as a precursor for pharmaceuticals where oxidative stability is critical .
1-Bromo-2-((4-chlorophenyl)ethynyl)benzene
  • Molecular Formula : C₁₄H₉BrCl
  • Molecular Weight : 292.58 g/mol
  • Key Differences: Features an ethynyl (–C≡C–) group instead of sulfanylmethyl, enabling conjugation and participation in Sonogashira coupling reactions. The linear geometry of the ethynyl group alters molecular packing and electronic properties, enhancing rigidity in polymer chemistry. Applications: Building block for conjugated polymers and optoelectronic materials .

Positional Isomerism

1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene
  • Molecular Formula : C₁₃H₁₀BrClS
  • Molecular Weight : 313.64 g/mol
  • Key Differences: Bromine is at position 4 instead of 1, altering electronic effects (para-substitution vs. ortho-substitution). Applications: Similar to the target compound but with distinct crystallization behavior due to symmetry differences .

Halogen and Functional Group Modifications

1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene
  • Molecular Formula : C₁₃H₈BrClF₂S
  • Molecular Weight : 362.58 g/mol
  • Key Differences :
    • Introduces fluorine at positions 4 (on the main benzene) and 4' (on the substituted phenyl), increasing electronegativity and metabolic stability.
    • Fluorine’s electron-withdrawing effects enhance resistance to enzymatic degradation, making this compound relevant in drug design .

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₁₀BrClS 313.64 –Br (1), –CH2S–C₆H₄Cl (2) Nucleophilic substitution, oxidation to sulfones
1-Bromo-2-[(4-chlorophenoxy)methyl]benzene C₁₃H₁₀BrClO 297.58 –CH2O–C₆H₄Cl (2) Stable ether linkage, limited oxidation
1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene C₁₃H₁₀BrClS 313.64 –Br (4), –CH2S–C₆H₄Cl (1) Para-substitution, enhanced symmetry
1-Bromo-2-((4-chlorophenyl)ethynyl)benzene C₁₄H₉BrCl 292.58 –C≡C–C₆H₄Cl (2) Sonogashira coupling, conjugated polymers
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene C₁₃H₈BrClF₂S 362.58 –F (4), –CH2S–C₆H₂ClF (2) Enhanced metabolic stability, drug candidates

Biological Activity

1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene, a compound featuring a bromine atom and a sulfanylmethyl group attached to a chlorophenyl moiety, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C7H6BrClS\text{C}_7\text{H}_6\text{BrClS}

This structure includes:

  • A bromine atom (Br)
  • A chlorophenyl group (C6H4Cl)
  • A sulfanylmethyl (-S-CH2-) linkage

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzene sulfonamides have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanylmethyl group likely enhances this activity due to its ability to interact with bacterial cell membranes.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research indicates that sulfonamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The compound's structural features suggest it could similarly inhibit these enzymes, potentially leading to therapeutic applications in conditions like Alzheimer's disease or urinary tract infections.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target Organism/Enzyme
4-(2-aminoethyl)-benzenesulfonamideAntibacterial2.14Salmonella typhi
5-{1-[(4-chlorophenyl)sulfonyl]}benzeneAChE Inhibition0.63Acetylcholinesterase
SulfaphenazoleVascular FunctionNot specifiedCardiovascular system

This table highlights the biological activities of compounds structurally related to this compound, underscoring their potential therapeutic roles.

Molecular Docking Studies

Molecular docking studies provide insight into the interaction of this compound with biological macromolecules. These studies often reveal binding affinities and potential active sites for enzyme inhibition or receptor interaction. For instance, docking simulations with bovine serum albumin (BSA) indicate strong binding interactions that could enhance the compound's bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.